2-Fluoro-5-(4-nitrophenyl)benzoic acid
Description
Significance of Fluoro- and Nitrophenyl-Substituted Aromatic Systems in Contemporary Organic Chemistry Research
The incorporation of fluorine atoms and nitrophenyl groups into aromatic systems imparts a range of desirable characteristics. Fluorine, with its high electronegativity, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluoroaromatic compounds highly valuable in pharmaceutical and agrochemical development. numberanalytics.comnumberanalytics.com The presence of fluorine can also enhance the thermal stability and chemical resistance of materials. nih.gov
Nitrophenyl groups, being strong electron-withdrawing moieties, play a crucial role in modifying the electronic properties of aromatic compounds. This feature is exploited in the design of nonlinear optical (NLO) materials, where the charge asymmetry created by the nitro group can lead to significant second-order NLO responses. nih.gov Furthermore, the nitro group is a key component in various energetic materials and serves as a versatile synthetic handle for further chemical transformations.
The combination of both fluoro and nitrophenyl substituents on a single aromatic ring, as in the case of 2-Fluoro-5-(4-nitrophenyl)benzoic acid, is anticipated to result in a molecule with a unique and potentially synergistic combination of these properties.
Overview of Strategic Syntheses for Complex Aromatic Carboxylic Acid Scaffolds
The synthesis of complex aromatic carboxylic acids is a well-established field in organic chemistry, with several strategic approaches available. numberanalytics.com Common methods include the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. vedantu.comchemicalbook.com Another prevalent strategy is the hydrolysis of nitriles, which can be prepared via Sandmeyer reaction from anilines or by cyanation of aryl halides. numberanalytics.com
More modern techniques involve transition metal-catalyzed carboxylations. For instance, palladium-catalyzed reactions can achieve the carboxylation of aryl halides or triflates using carbon monoxide or other C1 sources. researchgate.net The Grignard reaction, involving the carboxylation of an aryl Grignard reagent with carbon dioxide, remains a classic and effective method for introducing a carboxylic acid group onto an aromatic ring. youtube.com The choice of synthetic route often depends on the availability of starting materials and the compatibility of the functional groups present in the molecule.
Research Context for this compound within Advanced Synthetic Methodologies and Material Science
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs place it at the intersection of several key research areas. The molecule can be viewed as a valuable building block for the synthesis of more complex structures, such as heterocyclic compounds or polymers with tailored electronic and physical properties. ossila.com
The presence of the fluorine atom ortho to the carboxylic acid and the nitrophenyl group at the 5-position suggests potential applications in materials science. The combination of electron-withdrawing groups and the inherent chirality of the molecule could lead to interesting liquid crystalline or nonlinear optical properties. Furthermore, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery programs. The development of efficient synthetic routes to this compound would be a significant step towards exploring its full potential in these advanced fields.
Chemical and Physical Properties of this compound
| Property | Inferred Value | Basis for Inference |
| Molecular Formula | C₁₃H₈FNO₄ | |
| Molecular Weight | 261.21 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzoic acids. sigmaaldrich.com |
| Melting Point | Expected to be in the range of 150-200 °C | 2-Fluoro-5-nitrobenzoic acid has a melting point of 142-144 °C. sigmaaldrich.com The addition of the phenyl group would likely increase the melting point. |
| Acidity (pKa) | Estimated to be around 3.0-3.5 | The fluorine atom at the ortho position and the nitro group will increase the acidity compared to benzoic acid (pKa ~4.2). The nitro group on the distal phenyl ring will have a less pronounced effect than a nitro group directly on the benzoic acid ring. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in water. | Common for aromatic carboxylic acids. |
Synthesis and Mechanistic Insights
A plausible synthetic route for this compound could involve a Suzuki coupling reaction as a key step.
Proposed Synthetic Pathway:
Starting Material: 5-Bromo-2-fluorobenzoic acid.
Coupling Partner: 4-Nitrophenylboronic acid.
Reaction: Palladium-catalyzed Suzuki coupling.
The reaction would proceed by the oxidative addition of the palladium(0) catalyst to the C-Br bond of 5-bromo-2-fluorobenzoic acid, followed by transmetalation with the 4-nitrophenylboronic acid and subsequent reductive elimination to yield the desired product, this compound.
Detailed Mechanistic Steps:
Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.
Transmetalation: The boronic acid derivative transfers the nitrophenyl group to the palladium center.
Reductive Elimination: The two aryl groups couple, and the product is released, regenerating the Pd(0) catalyst.
Research Applications and Future Directions
Given its structure, this compound holds promise in several areas of research.
Potential as a Building Block in Organic Synthesis
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, making it a versatile starting material for the synthesis of more complex molecules. The fluorine and nitro groups also provide sites for further functionalization. For example, the nitro group can be reduced to an amine, which can then be used in a wide range of coupling reactions.
Exploration in Materials Science
The combination of the electron-donating and electron-withdrawing moieties within the molecule suggests potential for applications in nonlinear optics. The rigid, biphenyl-like structure could also be a precursor for the synthesis of novel liquid crystals or polymers with interesting thermal and electronic properties.
Role in Medicinal Chemistry
Many pharmaceuticals contain fluorinated and nitrophenyl-substituted aromatic rings. numberanalytics.comnumberanalytics.com This compound could serve as a key intermediate in the synthesis of new drug candidates. The specific substitution pattern may lead to unique interactions with biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(4-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKDVHVOKJUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718371 | |
| Record name | 4-Fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352317-91-9 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 5 4 Nitrophenyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-Fluoro-5-(4-nitrophenyl)benzoic acid identifies the biaryl C-C bond as the most logical point for disconnection. This primary disconnection leads to two key synthons: a derivative of 2-fluorobenzoic acid functionalized at the 5-position, and a 4-nitrophenyl synthon. This approach is advantageous as it breaks down the complex target molecule into simpler, more readily accessible precursors.
The most common and strategically sound disconnection involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads to the identification of two primary building blocks:
An aryl halide or triflate : 2-Fluoro-5-halobenzoic acid (e.g., 2-fluoro-5-bromobenzoic acid).
An organoboron reagent : 4-Nitrophenylboronic acid.
This retrosynthetic strategy forms the basis for the most prevalent convergent synthetic routes.
Classical Synthetic Routes to this compound
Classical approaches to synthesizing this biaryl compound can be categorized into multi-step linear sequences and more efficient convergent strategies.
A linear synthesis would involve the sequential construction of the molecule from a single starting material. For instance, one could envision starting with a simpler fluorinated aromatic compound and introducing the necessary functional groups step-by-step. However, such an approach is often less efficient than convergent methods due to the propagation of yield losses over a greater number of sequential steps. A hypothetical linear sequence might involve the nitration and subsequent functionalization of a pre-existing biaryl system, but controlling regioselectivity would be a significant challenge.
Convergent synthesis, where the two key fragments are prepared separately and then combined in a final step, is the preferred classical method for constructing this compound. This approach maximizes efficiency by allowing for the independent optimization of each synthetic branch.
The cornerstone of this convergent strategy is the Suzuki-Miyaura cross-coupling reaction. This involves the synthesis of the two key precursors, 2-Fluoro-5-bromobenzoic acid and 4-Nitrophenylboronic acid .
Synthesis of Precursor 1: 2-Fluoro-5-bromobenzoic acid
This precursor can be synthesized via electrophilic bromination of 2-fluorobenzoic acid. A reported method involves the use of N-bromosuccinimide (NBS) in a mixture of sulfuric acid and dichloromethane (B109758) (DCM). google.com
| Reaction Step | Reagents and Conditions | Yield | Purity |
| Bromination | 2-Fluorobenzoic acid, NBS, H₂SO₄, DCM, 25-30°C, 1h | 75.5% | 99.0% |
Synthesis of Precursor 2: 4-Nitrophenylboronic acid
This crucial reagent can be prepared through several routes. One common laboratory method involves the reaction of p-nitrophenyl bromide with magnesium to form a Grignard reagent, which is then treated with a borate (B1201080) ester like triisopropyl borate, followed by acidic workup. chemicalbook.com Alternatively, nitration of phenylboronic acid has been explored, although this can lead to mixtures of isomers and potential loss of the boronic acid group.
| Reaction Step | Reagents and Conditions | Yield |
| Borylation | p-Nitrophenyl bromide, Mg, THF; then B(O-iPr)₃; then HCl(aq) | ~78% |
With both precursors in hand, the final convergent step is performed.
Modern and Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry offers powerful catalytic tools for the formation of biaryl linkages, providing high efficiency, functional group tolerance, and often milder reaction conditions compared to older methods.
The Suzuki-Miyaura coupling stands out as the most direct and widely used method for synthesizing the target molecule. rsc.orgnih.gov The reaction couples the previously synthesized 2-fluoro-5-bromobenzoic acid with 4-nitrophenylboronic acid using a palladium catalyst, a suitable ligand, and a base.
A typical procedure would involve the following conditions:
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100°C |
This reaction is highly effective for forming the C-C bond between the two aromatic rings to yield this compound.
While the Sonogashira and Heck reactions are also powerful palladium-catalyzed cross-couplings, they are less direct for this specific target. A Sonogashira coupling would form an alkyne-linked biaryl, requiring subsequent reduction to achieve the desired single bond linkage. chemicalbook.comresearchgate.net The Heck reaction typically couples an aryl halide with an alkene, which is not the most straightforward pathway to a simple biaryl structure like the one . nih.govrsc.org
A more contemporary and atom-economical approach involves the direct C-H functionalization (or C-H activation) of the 2-fluorobenzoic acid core. rsc.orgnih.govnih.gov This strategy avoids the pre-functionalization step of creating an aryl halide (like 2-fluoro-5-bromobenzoic acid).
In this scenario, a palladium or ruthenium catalyst could mediate the direct coupling of the C-H bond at the 5-position of 2-fluorobenzoic acid with an appropriate 4-nitrophenyl coupling partner, such as 4-iodonitrobenzene or a 4-nitrophenyldiazonium salt. nih.govacs.org Carboxylic acids can act as directing groups, facilitating ortho-C-H activation, although achieving selective activation at the more distant 5-position can be challenging and may require specialized ligand and catalyst systems. While highly attractive from an efficiency standpoint, developing a selective C-H arylation for this specific substrate would likely require significant optimization. nih.gov
Electrophilic Aromatic Substitution Pathways (e.g., Nitration)
A primary method for the synthesis of this compound involves the electrophilic nitration of a suitable precursor, such as 2-fluoro-5-phenylbenzoic acid. This pathway leverages the well-established mechanism of electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry for functionalizing aromatic rings. masterorganicchemistry.com
The process is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). youtube.combyjus.com
Mechanism of Nitration:
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion (NO₂⁺). youtube.comyoutube.com
Nucleophilic Attack: The π-electron system of the unsubstituted phenyl ring on the 2-fluoro-5-phenylbenzoic acid precursor acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.combyjus.com
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.comyoutube.com
The directing effects of the substituent already on the biphenyl (B1667301) precursor are crucial. The entire 2-fluoro-3-carboxyphenyl group acts as an ortho-, para-director on the second phenyl ring. Due to steric hindrance from the bulky substituent, the incoming nitro group is predominantly directed to the para-position, resulting in the desired 4-nitro isomer.
| Reagent/Catalyst | Role in Reaction |
| 2-Fluoro-5-phenylbenzoic acid | Aromatic Substrate |
| Nitric Acid (HNO₃) | Source of the nitro group |
| Sulfuric Acid (H₂SO₄) | Catalyst to generate the nitronium ion (NO₂⁺) |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. rsc.org Key principles relevant to this synthesis include the use of safer solvents, maximizing atom economy, and designing for energy efficiency. gctlc.org
Solvent-Free or Aqueous Media Syntheses
A significant advancement in the green synthesis of the biphenyl backbone required for this compound is the use of water as a reaction solvent. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is central to creating the precursor, 2-fluoro-5-phenylbenzoic acid. wikipedia.org Traditionally performed in organic solvents, modern protocols have been developed that allow this reaction to proceed efficiently in aqueous media. gctlc.orgacs.org
For example, the coupling of a 2-fluoro-5-halobenzoic acid with a phenylboronic acid can be catalyzed by a palladium complex in water, often with the aid of a water-soluble ligand and an inorganic base like potassium carbonate. researchgate.netresearchgate.net
Advantages of Aqueous Suzuki-Miyaura Coupling:
Reduced Hazard: Water is non-flammable, non-toxic, and inexpensive, eliminating the risks associated with volatile organic solvents. researchgate.net
Simplified Purification: The organic product often precipitates from the aqueous medium and can be isolated by simple filtration, reducing the need for solvent-intensive extraction and chromatography. rsc.org
Enhanced Reactivity: In some cases, the use of water can accelerate the reaction rate.
This approach significantly improves the environmental profile of the synthesis of the key biphenyl intermediate.
Atom Economy and Efficiency Considerations in Reaction Design
Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. studymind.co.uk
Analyzing the proposed two-step synthesis of this compound highlights areas for improvement:
Step 1: Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction, while powerful, often has a moderate atom economy because it generates stoichiometric amounts of salt byproducts. wikipedia.orglibretexts.org
Reaction: C₇H₄BrFO₂ (2-Fluoro-5-bromobenzoic acid) + C₆H₇BO₂ (Phenylboronic acid) + Base → C₁₃H₉FO₂ (2-Fluoro-5-phenylbenzoic acid) + Salts
| Reactant | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) |
| 2-Fluoro-5-bromobenzoic acid | 219.01 | This compound | 261.20 |
| Phenylboronic acid | 121.93 | ||
| Sodium Carbonate (Na₂CO₃) (2 equiv.) | 211.96 | ||
| Total Reactant Mass | 552.90 | ||
| Atom Economy (%) | (216.18 / 552.90) x 100 ≈ 39.1% |
Note: The calculation for a plausible Suzuki coupling to form the precursor 2-fluoro-5-phenylbenzoic acid (MW: 216.18 g/mol ) shows significant mass from the base and boronic acid byproducts is not incorporated.
Step 2: Nitration The subsequent nitration step also generates byproducts, primarily water, which reduces its atom economy. rsc.org
Reaction: C₁₃H₉FO₂ (2-Fluoro-5-phenylbenzoic acid) + HNO₃ → C₁₃H₈FNO₄ (this compound) + H₂O
| Reactant | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) |
| 2-Fluoro-5-phenylbenzoic acid | 216.18 | This compound | 261.20 |
| Nitric Acid (HNO₃) | 63.01 | ||
| Total Reactant Mass | 279.19 | ||
| Atom Economy (%) | (261.20 / 279.19) x 100 ≈ 93.5% |
Reactivity and Derivatization Pathways of 2 Fluoro 5 4 Nitrophenyl Benzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, enabling the formation of esters, amides, and alcohols, or its complete removal through decarboxylation.
Esterification and Amidation Reactions
The carboxylic acid functional group of 2-Fluoro-5-(4-nitrophenyl)benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. These reactions typically proceed via the activation of the carboxyl group.
Esterification: The formation of esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction with an alcohol. A particularly relevant application is the formation of activated esters, such as 4-nitrophenyl (PNP) esters. nih.govrsc.org These PNP esters are valuable synthons in their own right, often used for the acylation of biomolecules due to their stability and reactivity. nih.govrsc.org The synthesis of such activated esters from a benzoic acid derivative typically involves reaction with 4-nitrophenol. rsc.org
Amidation: The synthesis of amides from this compound follows similar principles to esterification. The carboxylic acid can be activated, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to furnish the corresponding amide. This method is common for creating amide linkages in various complex molecules. A related synthesis involves the coupling of 2-aminobenzoic acid with 4-nitrobenzoyl chloride to form an amide, demonstrating the general applicability of this reaction type to similar structures.
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl/Aryl Ester |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | N-substituted Amide |
| Activated Ester | 4-Nitrophenol, DCC | 4-Nitrophenyl Ester |
Reduction to Alcohol and Aldehyde Derivatives
The selective reduction of the carboxylic acid group in the presence of a nitro group presents a significant chemoselectivity challenge, as many reducing agents can also reduce the nitro functionality.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. doubtnut.com However, LiAlH₄ is generally not selective and would likely reduce the nitro group as well. researchgate.net A more selective approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), which are known to preferentially reduce carboxylic acids over nitro groups. researchgate.net Another strategy involves a two-step process: first, the carboxylic acid is converted to an ester, which is then reduced to the alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄), although NaBH₄ alone is typically too weak to reduce esters without an activating agent. researchgate.net The combination of NaBH₄ with additives like BF₃·Et₂O or the use of 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) to activate the acid before NaBH₄ reduction has been shown to be effective for reducing nitro-substituted benzoic acids to their corresponding benzyl (B1604629) alcohols. researchgate.net
Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is a difficult transformation to stop at the intermediate stage. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, and then using a controlled reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H).
| Target Functional Group | Proposed Reagent(s) | Key Considerations |
| Primary Alcohol | BH₃·THF or BH₃·SMe₂ | Chemoselective for carboxylic acid over nitro group. researchgate.net |
| Primary Alcohol | 1. Esterification 2. NaBH₄ / Activator | Two-step process to avoid reducing the nitro group. researchgate.net |
| Aldehyde | 1. SOCl₂ 2. LiAl(OtBu)₃ | Requires conversion to an activated derivative first. |
Decarboxylation Pathways and Related Reactions
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging reaction for aryl carboxylic acids due to the strength of the sp² C-C bond. nih.gov However, methods exist to facilitate this transformation. Heating the carboxylic acid in a high-boiling point solvent, sometimes in the presence of a copper catalyst (e.g., copper bronze or copper salts), can induce decarboxylation. google.com For instance, salicylic (B10762653) acid can be decarboxylated by heating in the presence of copper bronze. google.com More advanced methods involve radical decarboxylation, which can proceed under milder conditions. nih.gov A photoredox-catalyzed approach using copper has been shown to enable the decarboxylative hydroxylation of benzoic acids at temperatures significantly lower than traditional methods. nih.gov While not a direct removal, this points to modern strategies for C-C bond cleavage.
Reactions of the Nitro Group
The nitro group is a versatile functional handle, primarily serving as a precursor to the amino group, which opens up a wide array of subsequent condensation and cyclization reactions.
Selective Reduction to Amino Derivatives
The selective reduction of the aromatic nitro group to an amine is a cornerstone reaction in the synthesis of aromatic compounds. The key is to achieve this transformation without affecting the carboxylic acid or the fluoro substituent.
Common methods for this selective reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This is a clean and efficient method, though care must be taken as prolonged reaction times or harsh conditions can sometimes lead to hydrodefluorination.
Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. scispace.com
Transfer Hydrogenation: Using a hydrogen source like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation.
Sulfide Reagents: Sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaSH), or ammonium polysulfide ((NH₄)₂Sₓ) are known for their ability to selectively reduce one nitro group in dinitro compounds (Zinin reduction), and they are generally compatible with carboxylic acid groups. stackexchange.com
Zinc or Magnesium with Hydrazine Glyoxylate: A newer method demonstrates the rapid and selective reduction of aromatic nitro compounds to amines in good yields at room temperature using zinc or magnesium powder with hydrazine glyoxylate, without affecting other reducible groups like halogens or carboxylic acids. niscpr.res.in
| Reducing System | Key Features |
| H₂ / Pd/C | Clean, efficient, but potential for hydrodefluorination. |
| Sn / HCl | Classic, robust method. scispace.com |
| Zn / Hydrazine Glyoxylate | Rapid, selective at room temperature, compatible with halogens and acids. niscpr.res.in |
| Na₂S or (NH₄)₂Sₓ | Chemoselective, classic Zinin reduction conditions. stackexchange.com |
Condensation Reactions Involving Reduced Nitro Species
Once the nitro group of this compound is reduced to an amine, the resulting product, 2-Fluoro-5-(4-aminophenyl)benzoic acid, becomes a valuable bifunctional building block. The newly formed amino group can participate in a variety of condensation reactions.
These reactions include the formation of amides, Schiff bases, and heterocyclic systems. For example, the amino group can be acylated by reacting it with acyl chlorides or anhydrides. It can also undergo condensation with aldehydes or ketones to form imines (Schiff bases). The stability of these condensation products can vary; for instance, the reaction of some amines with aldehydes can result in stable hemiaminal intermediates. mdpi.com The presence of both an amino group and a carboxylic acid on the same molecule opens pathways for intramolecular condensation or polymerization reactions to form polyamides or other complex structures.
Reactivity at the Fluorine Atom
The fluorine atom on the benzoic acid ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution and C-F bond activation.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound and related fluorinated aromatic compounds. wikipedia.orglibretexts.org In this type of reaction, a nucleophile displaces the fluorine atom, which acts as a leaving group. The success of this reaction is heavily dependent on the presence of electron-withdrawing groups positioned ortho or para to the fluorine atom. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org
For instance, the fluorine atom in the related compound, 2-fluoro-5-nitrobenzoic acid, is readily displaced by nucleophiles. sigmaaldrich.com It can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones through reaction with various 2-aminophenols. sigmaaldrich.com Similarly, it reacts with immobilized polysubstituted phenols to form substituted dibenzazocines. sigmaaldrich.com The presence of a strong electron-withdrawing group like a nitro group para to the fluorine significantly activates the ring for nucleophilic substitution.
C-F Bond Activation and Functionalization Strategies
While SNAr reactions are common, the activation and functionalization of the strong carbon-fluorine (C-F) bond present another important, albeit challenging, avenue for derivatization. rsc.org Transition-metal catalysis, particularly with nickel, has emerged as a powerful tool for the cross-coupling of aryl fluorides with various partners. beilstein-journals.org
For example, nickel-catalyzed coupling reactions of 2-fluorobenzofurans with arylboronic acids have been shown to proceed efficiently through the activation of the C-F bond. beilstein-journals.org This methodology allows for the synthesis of a range of 2-arylbenzofurans under mild conditions. beilstein-journals.org The mechanism is thought to involve the formation of a nickelacyclopropane intermediate, which facilitates a formal oxidative addition and subsequent reductive elimination to form the new C-C bond. beilstein-journals.org This approach can be highly selective, as demonstrated by the orthogonal coupling of C-F and C-Br bonds, where a palladium catalyst selectively activates the C-Br bond, leaving the C-F bond intact for a subsequent nickel-catalyzed reaction. beilstein-journals.orgnih.gov
Acid-mediated C-F/C-H cross-coupling has also been reported for 2-fluorobenzofurans, where a strong acid like AlCl3 promotes the reaction with arenes to form 2-arylbenzofurans. rsc.org This reaction proceeds through a proposed α-fluorine-stabilized carbocation intermediate. rsc.org
Electrophilic and Nucleophilic Substitutions on the Aromatic Rings
The substituents on the two aromatic rings of this compound dictate the regioselectivity of further substitution reactions.
Regioselectivity and Directing Group Effects of the Substituents
The directing effects of the existing substituents on the aromatic rings are crucial in determining the position of incoming electrophiles or nucleophiles. pressbooks.pub
Benzoic Acid Ring :
Fluorine : Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect). wikipedia.orglibretexts.org In the case of fluorine, the +M effect can be significant, sometimes making the para position more reactive than benzene (B151609) itself. wikipedia.org
Carboxylic Acid (-COOH) : This group is strongly deactivating and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing inductive and resonance effects. libretexts.org
Nitrophenyl Ring :
Nitro Group (-NO2) : This is a very strong deactivating group and a meta-director for electrophilic aromatic substitution. pressbooks.publibretexts.org For nucleophilic aromatic substitution, the nitro group is a strong activator, particularly for nucleophilic attack at the ortho and para positions. wikipedia.orglibretexts.org
The combination of these directing effects will determine the outcome of substitution reactions. For electrophilic attack on the benzoic acid ring, the positions are influenced by the competing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing). On the nitrophenyl ring, any electrophilic substitution would be strongly directed to the meta position relative to the nitro group.
For nucleophilic aromatic substitution, the fluorine atom is the most likely site of attack on the benzoic acid ring, activated by the electron-withdrawing nature of the substituents. masterorganicchemistry.com On the nitrophenyl ring, a nucleophile could potentially substitute a group at the ortho or para position relative to the nitro group, should a suitable leaving group be present. libretexts.org
Metal-Catalyzed Coupling Reactions Utilizing this compound Derivatives
Derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Further Cross-Couplings on the Substituted Phenyl Rings
The presence of halogen atoms on the aromatic rings of derivatives of this compound opens up possibilities for various palladium or nickel-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. researchgate.net For instance, if a bromo or iodo substituent were introduced onto either phenyl ring, it could be selectively coupled under palladium catalysis, often leaving the C-F bond untouched. beilstein-journals.orgnih.gov This allows for sequential and orthogonal functionalization of the molecule.
The choice of catalyst and reaction conditions is critical. For example, palladium catalysts are typically used for coupling aryl bromides and iodides, while more reactive nickel catalysts are often required for the more challenging activation of C-F bonds. beilstein-journals.orgnih.gov This difference in reactivity can be exploited to achieve selective transformations on a molecule containing multiple different halogen substituents. nih.gov
For example, a derivative such as 5-bromo-2-fluorobenzofuran (B8782360) can undergo a palladium-catalyzed Suzuki coupling with an arylboronic acid where only the C-Br bond reacts. beilstein-journals.orgnih.gov The resulting 2-fluoro-5-arylbenzofuran can then undergo a subsequent nickel-catalyzed coupling at the C-F bond with a different arylboronic acid, leading to a product with two distinct aryl groups introduced in a controlled manner. beilstein-journals.orgnih.gov
Based on a comprehensive search for scholarly articles and scientific literature, there is currently no specific research available that would allow for a detailed, evidence-based discussion of the mechanistic, theoretical, electronic, and conformational properties of This compound as requested in the provided outline.
The search for specific computational and theoretical studies on this particular compound did not yield any results containing the necessary data for:
Transition State Analysis and Energy Profiles: No studies were found that computationally elucidated the reaction mechanisms for the synthesis or transformation of this compound, nor were there any published energy profiles or transition state analyses.
Reaction Coordinate Mapping: Information on the reaction coordinate mapping and pathway determination for this specific molecule is not available in the searched scientific literature.
Electronic Structure and Reactivity Descriptors: While general principles of electronic structure are understood in chemistry, specific Frontier Molecular Orbital (FMO) analysis (HOMO/LUMO) and detailed charge distribution or electrostatic potential maps for this compound have not been published.
Conformational Analysis and Intramolecular Interactions: There are no dedicated studies on the conformational preferences or the specific intramolecular interactions that govern the three-dimensional structure of this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings that focus solely on "this compound" as per the strict instructions provided. To do so would require speculating or extrapolating from different, albeit related, compounds, which would violate the core requirement of focusing exclusively on the named molecule.
Advanced Applications of 2 Fluoro 5 4 Nitrophenyl Benzoic Acid As a Building Block in Complex Chemical Systems
Precursor in the Synthesis of Functional Organic Materials
The distinct functionalities of 2-Fluoro-5-(4-nitrophenyl)benzoic acid make it a valuable precursor for a range of functional organic materials. Its strategic placement of reactive groups allows for its incorporation into diverse molecular frameworks, leading to materials with tailored properties.
Monomer for Polymer Synthesis
While direct polymerization of this compound itself is not extensively documented, its structural motifs are found in various polymers. The presence of the carboxylic acid and the potential for modification of the nitro group into an amino group allow it to act as a difunctional monomer. This enables its participation in step-growth polymerization reactions, such as the formation of polyamides or polyesters. The fluorine substituent can enhance the thermal stability and solubility of the resulting polymers, while the biphenyl (B1667301) structure contributes to rigidity and potentially liquid crystalline or conductive properties.
Component in Liquid Crystal Synthesis
The rigid biphenyl core of this compound is a key structural element in the design of liquid crystals. The synthesis of liquid crystalline materials often involves the esterification of benzoic acid derivatives. For instance, fluorinated benzoic acids are known to be esterified with hydroquinones to produce compounds with mesomorphic behaviors. The lateral fluorine substituent in such structures can significantly influence the transition temperatures and the stability of the liquid crystal phases, such as the smectic B phase. Research into related fluorinated compounds has demonstrated that the interplay of polar and steric effects from the fluorine atom is crucial for achieving desired liquid crystal display properties.
Building Block for Fluorescent Probes and Dyes
A related compound, 2-Fluoro-5-nitrobenzoic acid, serves as a critical building block in the synthesis of fluorescent probes and dyes. ossila.com This is achieved through esterification with various fluorescent dyes. ossila.com These probes are designed to have initially weak fluorescence, which can be "turned on" by specific analytes. ossila.com For example, probes derived from this scaffold have been developed for the detection of nucleophiles like endogenous hydrogen polysulfide and hydrazine (B178648). ossila.com The detection mechanism involves the hydrolysis of the ester bond by the nucleophile, which liberates the highly fluorescent dye, allowing for detection via fluorescence microscopy. ossila.com
Role in the Construction of Complex Molecular Architectures and Synthetic Targets
The reactivity of this compound and its analogs makes them indispensable intermediates for creating complex molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal scaffolds.
Intermediate in Heterocyclic Oriented Synthesis
The strategic positioning of the fluorine atom ortho to the carboxylic acid in analogs like 2-fluoro-5-nitrobenzoic acid facilitates the synthesis of polycyclic heterocycles. ossila.com For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is a commercially available building block used in Heterocyclic Oriented Synthesis (HOS). nih.gov This approach allows for the preparation of a variety of condensed nitrogenous heterocycles with 5- to 7-membered rings. nih.gov The process often involves immobilization on a solid support, followed by substitution of the halogen, reduction of the nitro group, and subsequent cyclization to yield structures such as benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov
Table 1: Heterocyclic Scaffolds from Fluoronitrobenzoic Acid Analogs
| Heterocyclic System | Synthetic Approach | Key Precursor Feature |
|---|---|---|
| Dibenz[b,f]oxazepin-11(10H)-ones | Nucleophilic aromatic substitution (SNAr) | Reactive fluorine atom |
| Substituted Dibenzazocines | Solid-phase SNAr | Reactive fluorine atom |
| Oxazepines | Multi-component reaction | Carboxylic acid and fluoro group |
| Benzimidazoles | Solid-phase synthesis and cyclization | Ortho-amino (from nitro reduction) and carboxyl groups |
Precursor for Advanced Medicinal Chemistry Scaffolds (excluding biological activity studies)
The utility of fluorinated nitrobenzoic acids extends to the synthesis of advanced scaffolds for medicinal chemistry. The fluorine atom adjacent to the carboxylic acid in 2-fluoro-5-nitrobenzoic acid is instrumental in synthesizing β-turn cyclic peptidomimetics, which are important structures in drug discovery. ossila.com Furthermore, this class of compounds is used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines through nucleophilic aromatic substitution reactions on a solid support. sigmaaldrich.com These scaffolds form the core of many complex molecules targeted for pharmaceutical development. sigmaaldrich.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Fluoro-5-nitrobenzoic acid |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid |
| Hydroquinone |
| Hydrogen polysulfide |
| Hydrazine |
| Dibenz[b,f]oxazepin-11(10H)-one |
| Benzimidazole |
| Quinoxalinone |
| Benzodiazepinedione |
| Dibenzazocine |
Utilization in Supramolecular Chemistry and Self-Assembly Research
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The structure of this compound is particularly well-suited for creating ordered molecular assemblies through these interactions, most notably through hydrogen bonding.
The carboxylic acid group is a primary driver for self-assembly, capable of forming strong and directional hydrogen bonds. Like many benzoic acid derivatives, this compound is expected to form robust dimeric structures in both the solid state and in non-polar solvents. cdnsciencepub.com In these dimers, the carboxylic acid groups of two molecules interact in a head-to-head fashion, creating a stable eight-membered ring. The strength of this dimeric hydrogen bond can be influenced by the electronic nature of the substituents on the aromatic ring. cdnsciencepub.com
The nitro group also contributes to the supramolecular behavior of the molecule. The oxygen atoms of the nitro group are potential hydrogen bond acceptors, capable of interacting with C-H donors from neighboring molecules. These weaker interactions, in concert with the stronger carboxylic acid dimerization, can lead to the formation of extended one-, two-, or even three-dimensional networks. The self-assembly of aromatic carboxylic acids can be tuned by factors such as solvent and the presence of guest molecules, leading to different packing arrangements. nih.gov
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interacting Groups | Type of Interaction | Role in Self-Assembly |
| -COOH with -COOH | Hydrogen Bonding (O-H···O) | Formation of stable dimers. |
| C-H with C-F | Weak Hydrogen Bonding | Directional control of crystal packing. |
| C-H with -NO₂ | Weak Hydrogen Bonding | Stabilization of extended networks. |
| Phenyl ring with Phenyl ring | π-π Stacking | Contribution to crystal lattice energy. |
Ligand Precursor for Coordination Chemistry and Catalysis
The structural features of this compound make it a highly promising precursor for the synthesis of ligands used in coordination chemistry and catalysis. The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide variety of metal ions. nih.gov Benzoate ligands are known to coordinate to metal centers in several modes, including monodentate, bidentate chelating, and bridging, allowing for the construction of diverse coordination polymers and metal-organic frameworks (MOFs). nih.gov
The nitro group significantly influences the electronic properties of the molecule and provides a versatile functional handle for further modification. While the nitro group itself can coordinate to metal ions, it is more commonly utilized as a precursor to an amino group via chemical reduction. The resulting aminobenzoic acid derivative is a highly versatile ligand, capable of coordinating to metals through both the carboxylate and the amino groups.
The reduction of the nitro group to an amine is a critical step in transforming this compound into a more effective ligand for catalysis. For instance, rhodium(I) complexes have been shown to catalyze the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid. researchgate.net Metal complexes incorporating ligands derived from aminobenzoic acids have shown promise in various catalytic applications. The introduction of specific functionalities, such as urea (B33335) moieties, onto ligands can enhance catalytic activity through supramolecular interactions like hydrogen bonding with the substrate. nih.gov
Transition metal complexes with redox-active ligands, which can be derived from precursors like this compound, are of great interest in catalysis. researchgate.net The ability of the ligand to participate in electron transfer processes can open up new reaction pathways and enhance the catalytic efficiency of the metal center. For example, nickel complexes have been used with m-chloroperoxybenzoic acid for catalytic C-H oxidation and olefin epoxidation. semanticscholar.org
Table 2: Potential Coordination and Catalytic Applications
| Feature | Application in Coordination Chemistry | Potential Catalytic Use |
| Carboxylate Group | Coordination to metal ions (monodentate, bidentate, bridging). | Anchoring catalytic metal centers. |
| Nitro Group | Precursor to amino group for more versatile ligands. | Tuning electronic properties of the catalyst. |
| Biphenyl Framework | Formation of porous Metal-Organic Frameworks (MOFs). | Heterogeneous catalysis. |
| Fluoro Group | Modification of ligand field strength and redox potential. | Influencing selectivity in catalytic reactions. |
Advanced Characterization Methodologies and Structural Elucidation in Research of 2 Fluoro 5 4 Nitrophenyl Benzoic Acid
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-Fluoro-5-(4-nitrophenyl)benzoic acid, providing unequivocal confirmation of its elemental composition through highly accurate mass measurements. Techniques such as Electrospray Ionization (ESI) paired with Time-of-Flight (TOF) or Orbitrap mass analyzers can determine the mass of the molecular ion with sub-ppm accuracy, distinguishing it from other potential compounds with the same nominal mass. For this compound (C₁₃H₈FNO₄), HRMS would be used to detect its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
In mechanistic pathway tracing, HRMS is crucial for identifying short-lived intermediates and byproducts formed during synthesis, for instance, in a Suzuki coupling reaction. By analyzing aliquots of the reaction mixture over time, researchers can detect species corresponding to starting materials, intermediates (e.g., boronate complexes), and the final product, helping to optimize reaction conditions.
Impurity profiling by HRMS allows for the detection and tentative identification of trace-level impurities that may not be visible by other methods. This is critical for ensuring the compound's purity. Potential impurities could include unreacted starting materials or byproducts from side reactions. The high mass accuracy of HRMS enables the assignment of molecular formulas to these trace signals, facilitating their identification. mdpi.com
Table 1: Predicted HRMS Data for this compound and Potential Related Species This table is illustrative and shows calculated values.
| Compound/Fragment | Molecular Formula | Adduct | Calculated Exact Mass (Da) | Role in Analysis |
|---|---|---|---|---|
| This compound | C₁₃H₈FNO₄ | [M-H]⁻ | 260.0364 | Parent Molecule Identification |
| This compound | C₁₃H₈FNO₄ | [M+H]⁺ | 262.0510 | Parent Molecule Identification |
| 2-Fluoro-5-bromobenzoic acid | C₇H₄BrFO₂ | [M-H]⁻ | 217.9305 | Potential Impurity (Unreacted Starting Material) |
| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | [M-H]⁻ | 166.0317 | Potential Impurity (Unreacted Starting Material) |
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Dynamics
Multi-nuclear NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. southampton.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial relationships of the NMR-active nuclei within the molecule, primarily ¹H, ¹³C, and ¹⁹F.
Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for characterization. huji.ac.ilazom.com It offers a wide chemical shift range and high sensitivity, making it excellent for confirming the presence and chemical environment of the fluorine substituent. huji.ac.il For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom attached to the benzoic acid ring. The precise chemical shift of this signal is highly sensitive to the electronic effects of the other substituents on the ring. nih.gov Furthermore, this signal would exhibit coupling to adjacent aromatic protons (³JHF), resulting in a multiplet (likely a doublet of doublets), which helps to confirm its position at the C2 position.
While 1D NMR provides essential information, 2D NMR techniques are required to unambiguously assign all proton and carbon signals and confirm the connectivity of the two aromatic rings.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons on each of the two separate aromatic rings, confirming the substitution patterns.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It allows for the straightforward assignment of protonated carbon signals in the ¹³C NMR spectrum.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation This table is illustrative and describes expected correlations.
| 2D NMR Technique | Correlating Nuclei | Purpose for this compound |
|---|---|---|
| COSY | ¹H ↔ ¹H | Confirms proton connectivity within each of the two aromatic systems. |
| HSQC/HMQC | ¹H ↔ ¹³C (¹J) | Assigns protonated carbons by correlating them to their directly attached protons. |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | Confirms the biaryl linkage via cross-peak correlations between rings and assigns quaternary carbons. |
Solid-State NMR (ssNMR) provides structural information about the compound in its crystalline state. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment within the crystal lattice. This technique can be used to study polymorphism, where different crystalline forms of the same compound would give rise to distinct ssNMR spectra due to differences in crystal packing and intermolecular interactions. For this compound, ssNMR could probe the hydrogen bonding interactions of the carboxylic acid groups, which are expected to form dimers in the solid state.
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive and detailed three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. mdpi.com For this compound, an SC-XRD study would reveal:
Molecular Conformation: The dihedral angle between the two phenyl rings, which is influenced by the steric hindrance between the ortho-substituents and the C-C single bond.
Bond Parameters: Precise measurements of all bond lengths and angles, confirming the expected geometry of the functional groups.
Crystal Packing: How the molecules arrange themselves in the crystal lattice. This would likely reveal extensive intermolecular interactions, such as hydrogen-bonding dimers formed between the carboxylic acid moieties of adjacent molecules and potential π-π stacking interactions between the electron-poor nitrophenyl ring and the other phenyl ring. mdpi.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in the molecule. These two techniques are often complementary.
In the analysis of this compound, FTIR and Raman spectra would display characteristic absorption bands corresponding to its key functional groups. These spectra serve as a molecular fingerprint for the compound. This technique is also highly valuable for reaction monitoring. For example, during a synthesis, one could monitor the disappearance of the vibrational bands of starting materials and the concurrent appearance of bands characteristic of the product to track the reaction's progress and completion.
Table 3: Characteristic Vibrational Frequencies for this compound This table presents typical frequency ranges for the indicated functional groups.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | FTIR |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 | FTIR/Raman |
| Nitro Group (N-O) | Asymmetric Stretching | 1500 - 1560 | FTIR/Raman |
| Nitro Group (N-O) | Symmetric Stretching | 1335 - 1385 | FTIR/Raman |
| Aromatic (C=C) | Stretching | 1450 - 1600 | FTIR/Raman |
| Aryl-F (C-F) | Stretching | 1100 - 1250 | FTIR |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives and Conformational Studies
Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are instrumental in the stereochemical analysis of chiral molecules. For chiral derivatives of this compound, these techniques would be pivotal in establishing the absolute configuration of atropisomers and elucidating their conformational dynamics in solution.
The chirality in non-planar biaryl compounds, such as derivatives of this compound, is designated as axial chirality. The hindered rotation around the aryl-aryl single bond results in stable, non-interconverting enantiomeric conformers known as atropisomers. The determination of the absolute configuration of these atropisomers is a significant challenge that can be addressed by chiroptical methods.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. In the case of chiral biaryl compounds, the two aromatic rings act as interacting chromophores. According to the exciton (B1674681) chirality method, the spatial orientation of these chromophores leads to characteristic ECD couplets, which are split Cotton effects of opposite signs. The sign of the exciton-coupled ECD couplet is directly related to the helicity of the biaryl system, allowing for the unambiguous assignment of the absolute configuration of the atropisomers. mdpi.com For instance, a positive exciton couplet might correspond to one atropisomer, while its enantiomer would exhibit a mirror-image negative couplet.
Vibrational Circular Dichroism (VCD): VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. VCD is particularly powerful for determining the absolute configuration of complex molecules, including those with multiple stereogenic centers or, as in this case, axial chirality. A VCD analysis of a chiral derivative of this compound would involve the comparison of the experimental VCD spectrum with the theoretically calculated spectrum for a given enantiomer. The excellent agreement between the experimental and calculated spectra would confirm the absolute configuration. This combined experimental and theoretical approach has become a reliable tool in modern stereochemical analysis.
Conformational Studies: The conformational preferences of biaryl systems are governed by a delicate balance of steric effects, resonance stabilization, and electrostatic interactions. nih.gov The dihedral angle between the two aromatic rings is a key conformational parameter that influences the chiroptical response. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the stable conformers and their relative energies. These calculated structures can then be used to simulate theoretical ECD and VCD spectra. The comparison of these theoretical spectra with experimental data not only helps in assigning the absolute configuration but also provides insights into the predominant conformations in solution.
Future Perspectives and Emerging Research Directions for 2 Fluoro 5 4 Nitrophenyl Benzoic Acid
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The construction of the biphenyl (B1667301) core of 2-Fluoro-5-(4-nitrophenyl)benzoic acid most logically proceeds via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a primary candidate. ajgreenchem.comarabjchem.orgnih.gov This would typically involve the reaction of a 2-fluoro-5-halobenzoic acid derivative with a 4-nitrophenylboron species. Future research will undoubtedly focus on optimizing this synthesis to be more efficient, environmentally benign, and scalable.
Key areas for development include:
Green Catalysis: A major trend in synthetic chemistry is the development of sustainable catalyst systems. mdpi.com Future work could explore recyclable, heterogeneous palladium catalysts, such as those supported on carbon nanospheres or other nanomaterials, which can be easily recovered and reused, minimizing expensive metal waste. rsc.org The use of low-cost and less toxic alternative metals, such as copper, is also a promising avenue. mdpi.com
Aqueous Synthesis: Moving away from traditional organic solvents is a core tenet of green chemistry. Research into micellar catalysis, using natural surfactants like saponin (B1150181) in water, could enable the synthesis to proceed at room temperature, dramatically reducing energy consumption and environmental impact. rsc.orgnih.gov
Flow Chemistry: For scalability and improved safety, continuous flow chemistry presents a significant upgrade over traditional batch processing. Flow reactors offer superior control over reaction parameters, leading to higher yields and purity, and are inherently safer for handling reactive intermediates, making the process more suitable for industrial-scale production. nih.gov
Table 1: Potential Sustainable and Scalable Synthetic Strategies
| Strategy | Description | Potential Advantages | Relevant Precursors |
|---|---|---|---|
| Heterogeneous Catalysis | Immobilizing a palladium catalyst on a solid support (e.g., carbon, silica, polymers). rsc.org | Easy catalyst recovery and recycling, reduced metal leaching into the product, potential for use in flow systems. mdpi.comrsc.org | 2-Fluoro-5-bromobenzoic acid, 4-Nitrophenylboronic acid |
| Aqueous Micellar Catalysis | Using a surfactant to form micelles in water, creating a microenvironment for the reaction to occur. rsc.org | Eliminates hazardous organic solvents, can enable reactions at ambient temperature, biodegradable surfactants available. rsc.orgnih.gov | 2-Fluoro-5-iodobenzoic acid, 4-Nitrophenylboronic acid |
| Continuous Flow Synthesis | Pumping reagents through a heated tube or microreactor containing a packed-bed catalyst. | Enhanced safety, precise control of reaction conditions, improved scalability, and higher throughput. nih.gov | 2-Fluoro-5-bromobenzoic acid, 4-Nitrophenylboronic acid pinacol (B44631) ester |
Exploration of Novel Reactivity Patterns and Unprecedented Derivatization Strategies
The true potential of this compound lies in its multifunctionality, which offers numerous handles for subsequent chemical modification. Each functional group—the carboxylic acid, the fluoro moiety, and the nitro group—can be targeted to generate a diverse library of derivatives.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is ortho to a carboxylic acid and part of an electron-deficient biphenyl system, making it an excellent leaving group for SNAr reactions. researchgate.net This allows for the straightforward introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), replacing the fluorine to create new C-N, C-O, and C-S bonds. researchgate.net Modern techniques like organic photoredox catalysis could even expand the scope to include less activated systems or challenging nucleophiles. nih.govnih.gov
Nitro Group Reduction: The nitro group is readily reduced to an amine (aniline derivative). This transformation is fundamental in medicinal chemistry, as the resulting amino group serves as a gateway to a vast array of functionalities, including amides, sulfonamides, ureas, and diazonium salts for further coupling reactions.
Carboxylic Acid Modification: The carboxylic acid is a versatile handle for forming esters, amides, and other acyl derivatives, allowing the molecule to be tethered to polymers, biological macromolecules, or other small-molecule fragments. arabjchem.org
Table 2: Potential Derivatization Strategies and Resulting Compounds
| Target Functional Group | Reaction Type | Reagents | New Functional Group/Scaffold |
|---|---|---|---|
| Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) researchgate.net | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | 2-Amino-, 2-Alkoxy-, or 2-Thioether-substituted derivatives |
| Nitro Group | Reduction | H2/Pd, SnCl2, Fe/HCl | Amino group (-NH2) |
| Amino Group (post-reduction) | Acylation | Acyl chlorides, Anhydrides | Amide (-NHCOR) |
| Carboxylic Acid | Esterification / Amidation | Alcohols / Amines with coupling agents | Ester (-COOR) or Amide (-CONHR) |
Integration into Emerging Materials Science Research Areas
The unique electronic and structural features of this compound make it a compelling building block for advanced functional materials.
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes this compound an ideal organic linker for constructing MOFs. mdpi.comrsc.org The presence of the fluoro and nitro groups can tune the pore environment and hydrophilicity of the resulting framework, potentially leading to materials with tailored properties for gas storage, separation, or selective sensing. mdpi.comosti.govresearchgate.net Biphenyl-based linkers are known to create robust and porous structures. mdpi.com
Luminescent Materials and Sensors: Biphenyl systems are often fluorescent, and their properties can be modulated by substituents. mdpi.com While the nitro group typically quenches fluorescence, its reduction to an electron-donating amino group can "turn on" luminescence. This switchable property is the basis for many chemical sensors. Derivatives of this compound could be developed as fluorescent probes for detecting specific analytes or changes in the local environment. nih.gov
Functional Polymers and Liquid Crystals: The rigid, rod-like biphenyl core is a common structural motif in liquid crystals and high-performance polymers. By converting the carboxylic acid to a polymerizable group, this molecule could be incorporated into polymer backbones to create materials with enhanced thermal stability, specific electronic properties, or unique optical characteristics.
Computational Design and Prediction of New Derivatives with Tunable Reactivity
Before committing to extensive laboratory synthesis, modern computational chemistry offers powerful tools to predict the properties and reactivity of novel molecules. youtube.com For this compound and its potential derivatives, in silico methods can provide invaluable foresight.
Reactivity Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can generate electrostatic potential maps to visualize electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack. mdpi.com This can guide synthetic strategies and explain observed reactivity patterns.
Property Tuning: Computational models can predict how modifications to the molecular structure—such as changing the position of the nitro group, adding further substituents, or performing one of the derivatizations from section 7.2—will affect its electronic and physical properties. osti.gov For instance, the HOMO-LUMO gap, which relates to the molecule's color and electronic excitability, can be calculated to screen for derivatives with desired optical properties.
Rational Design: This predictive power enables the rational design of new molecules for specific applications. nih.gov For example, if designing a new MOF linker, one could computationally screen dozens of derivatives to identify the one with the optimal geometry and binding energy for a target gas molecule before synthesizing it. osti.gov
Role in Expanding the Chemical Space of Functional Benzoic Acid Derivatives
The ultimate value of a new molecular scaffold lies in its ability to open up new areas of "chemical space" for exploration. Benzoic acid and its derivatives are cornerstone structures in chemistry, with widespread applications in everything from food preservation to pharmaceuticals. marketresearchfuture.comnih.govnih.gov The global market for these compounds is substantial, reflecting a continuous drive for novel variations with improved or new functionalities. mordorintelligence.comchemanalyst.commarketsandmarkets.com
This compound is a unique building block that combines three valuable chemical motifs:
A fluorinated aromatic ring , a feature known to enhance metabolic stability and binding affinity in drug candidates. stackexchange.com
A nitrophenyl group , a versatile precursor to anilines and a powerful electron-withdrawing group.
A biphenyl carboxylic acid core, a known pharmacophore in many drugs and a rigid linker in materials science. ajgreenchem.comajgreenchem.com
By providing a platform that integrates these features, this compound allows chemists to create novel molecular architectures that were previously inaccessible. The derivatives generated from this scaffold could populate chemical libraries for high-throughput screening in drug discovery, leading to new inhibitors for various enzymes or protein-protein interactions. acs.orgnih.govnih.gov In materials science, it provides a new, multifunctional building block for creating polymers and frameworks with precisely engineered properties. mdpi.com In essence, the exploration of this compound and its chemistry is a gateway to expanding the toolkit of functional molecules available to scientists.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Fluoro-5-(4-nitrophenyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Fluorinated benzoic acids are typically synthesized via nucleophilic fluorination using precursors like benziodoxolones under controlled conditions. For this compound, regioselectivity is critical due to competing substitution patterns. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly influence yield and purity. Post-synthesis, recrystallization in ethanol/water mixtures (7:3 v/v) is recommended for purification .
Q. How should researchers characterize the electronic effects of the nitro and fluorine substituents in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations, such as those employing hybrid functionals (e.g., B3LYP), can model electron-withdrawing effects. The nitro group at the 4-position induces strong para-directing effects, while the fluorine at the 2-position alters electron density via inductive effects. Computational studies using Gaussian 16 with a 6-311++G(d,p) basis set are advised to map electrostatic potential surfaces .
Q. What analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR (δ ≈ -110 ppm for fluorine at C2; nitro group deshields adjacent protons).
- IR : Stretching vibrations at ~1680 cm (C=O of carboxylic acid) and 1520 cm (NO asymmetric stretch).
- Mass Spectrometry : ESI-MS ([M-H] peak at m/z 274.02).
Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group’s strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (NAS) but sterically hinders ortho positions. Computational modeling (e.g., Fukui indices) predicts reactivity hotspots. For Suzuki-Miyaura coupling, use Pd(PPh) catalyst and arylboronic acids in degassed toluene/EtOH (3:1) at 90°C. Monitor regioselectivity via HPLC-MS to resolve para vs. meta byproducts .
Q. What strategies resolve contradictions in experimental vs. computational vibrational spectra?
- Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity. Perform DFT calculations with implicit solvent models (e.g., SMD for DMSO). If experimental IR shows a split NO peak (e.g., 1520 cm), compare with scaled harmonic frequencies using a scaling factor of 0.961. Use Raman spectroscopy to detect crystal packing effects .
Q. How does the nitro group impact the compound’s biological activity compared to analogues like 2-Fluoro-5-(trifluoromethyl)benzoic acid?
- Methodological Answer : The nitro group enhances redox activity, potentially enabling interactions with cellular reductases. Compare cytotoxicity profiles via MTT assays (e.g., IC in HeLa cells). For analogues lacking nitro groups (e.g., trifluoromethyl derivatives), logP values increase by ~0.5 units, altering membrane permeability. Use molecular docking (AutoDock Vina) to assess binding to targets like COX-2 .
Key Recommendations
- Synthetic Optimization : Prioritize anhydrous conditions to avoid hydrolysis of the nitro group.
- Conflict Resolution : Pair experimental data with DFT-D3 dispersion-corrected calculations for non-covalent interactions.
- Biological Studies : Include nitroreductase activity assays to probe metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
